1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-
Description
1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- (CAS: 25699-98-3) is a propanone derivative featuring a phenyl ring substituted with a pyrazole moiety at the para position. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol . This compound is commercially available and used in research for synthesizing pharmacologically active molecules, such as thiosemicarbazones and pyrazole-containing heterocycles .
Structure
3D Structure
Properties
IUPAC Name |
1-(4-pyrazol-1-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOPAXZCGUOULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458326 | |
| Record name | 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152008-63-4 | |
| Record name | 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of pyrazole derivatives often involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation reactions. These methods are chosen for their efficiency and scalability. The use of metal catalysts and green chemistry approaches, such as microwave-assisted synthesis, is also explored to enhance the yield and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Pyrazole ketones.
Reduction: Pyrazole alcohols.
Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.
Scientific Research Applications
1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Analysis
Pyrazole vs. Bulky Alkyl Groups The target compound’s pyrazole substituent introduces nitrogen atoms capable of hydrogen bonding, enhancing interactions in biological systems.
Chlorophenyl Modifications
- Chlorine substitution, as seen in 1-{3-(4-Chlorophenyl)...propan-1-one (CAS: N/A), improves electronic properties and bioavailability. The chloro group’s electron-withdrawing nature enhances stability and binding affinity in drug-receptor interactions .
Chain Length and Linkers 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one features an ethanone linker between the phenyl and pyrazole groups, altering spatial orientation compared to the target compound’s direct phenyl-pyrazole linkage. This modification impacts molecular flexibility and binding kinetics .
Fluorinated Derivatives 4'-(Trifluoromethyl)propiophenone (CAS 711-33-1) replaces pyrazole with a trifluoromethyl group, significantly increasing lipophilicity and metabolic stability, making it suitable for agrochemical applications .
Physicochemical Properties
- Solubility : The pyrazole group in the target compound improves water solubility compared to tert-butyl or trifluoromethyl derivatives .
- Melting Points : Chlorine and trifluoromethyl substituents generally increase melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions) .
Biological Activity
1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]- is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. The pyrazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. This article reviews the biological activity of this compound, focusing on recent research findings, case studies, and relevant data.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, derivatives of 1H-pyrazole have shown significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- HT-29 (colon cancer)
- PC-3 (prostate cancer)
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Propanone derivative | MDA-MB-231 | 15.6 | |
| 1-Propanone derivative | HepG2 | 22.3 | |
| 1-Propanone derivative | HT-29 | 18.5 | |
| 1-Propanone derivative | PC-3 | 20.0 |
Studies indicate that these compounds can inhibit critical targets involved in tumor growth, including topoisomerase II and EGFR pathways, suggesting their potential as effective anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses.
Antimicrobial Activity
Research has also demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains and fungi.
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Pyrazole derivative | E. coli | 15 | |
| Pyrazole derivative | Bacillus subtilis | 20 |
These results underscore the potential application of these compounds in developing new antimicrobial agents.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer activity. The study found that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines, indicating that structural modifications can lead to improved biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. For instance, docking studies with VEGFR-2 revealed promising interactions that could lead to further development as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for 1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-?
- Methodological Answer : The compound can be synthesized via condensation reactions or Mannich-type reactions. For example:
- Condensation : React 4-(1H-pyrazol-1-yl)benzaldehyde with a ketone precursor (e.g., propanone derivatives) under acidic or basic catalysis. Evidence from pyrazoline syntheses suggests using xylene as a solvent under reflux (25–30 hours), followed by purification via recrystallization (methanol) .
- Mannich Reaction : Incorporate amine-containing intermediates, as seen in diaza-18-crown-6 derivatives, to functionalize the pyrazole-phenyl backbone .
- Key Considerations : Monitor reaction progress using TLC, and optimize catalyst choice (e.g., NaOH or chloranil for oxidation steps) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and propanone carbonyl (δ ~200–210 ppm in ¹³C) .
- Mass Spectrometry (EI-MS) : NIST databases provide reference spectra for verifying molecular ion peaks (e.g., [M⁺] at m/z corresponding to C₁₁H₁₀N₂O) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for structurally related pyrazolines (e.g., C–H···O/N interactions) .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of pyrazole-propanone derivatives?
- Methodological Answer : Discrepancies may arise from:
- Purity : Impurities in synthesis (e.g., unreacted intermediates) can skew bioassay results. Use HPLC (>95% purity) and elemental analysis for validation .
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or solvent systems (DMSO concentration) affect activity. Standardize protocols per OECD guidelines .
- Structural Analogues : Minor substituent changes (e.g., Cl vs. OCH₃ on the phenyl ring) significantly alter bioactivity. Perform SAR studies using crystallographic data to correlate substituent position with efficacy .
Q. What computational strategies are effective for predicting reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Align results with experimental IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Assess stability in aqueous or lipid membranes (GROMACS) to evaluate pharmacokinetic properties .
Data-Driven Insights
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test transition metals (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while non-polar solvents (toluene) favor cyclization .
- Scale-Up Protocols : Use flow chemistry systems to maintain temperature control and reduce side reactions observed in batch processes .
Q. What strategies resolve spectral overlaps in NMR analysis of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic signals (e.g., pyrazole vs. phenyl protons) .
- Deuterium Exchange : Identify exchangeable protons (e.g., NH in pyrazole) by comparing spectra in D₂O vs. CDCl₃ .
- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., ring puckering) at low temperatures (e.g., 100 K) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
